3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Description
Properties
CAS No. |
65020-18-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,17,19,21H,9-10H2 |
InChI Key |
USFRXAVJLPNYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Key Advantages :
- Environmentally benign solvent (water).
- No transition-metal catalysts required.
Acid-Catalyzed Cyclocondensation
A method for synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-ones can be adapted:
- Reagents : Anthranilamide and 1H-indole-3-carboxaldehyde.
- Conditions : p-Toluenesulfonic acid (p-TSA) in acetonitrile under reflux.
- Modification : Replace anthranilamide with 2-(1H-indol-3-yl)ethylamine to form the isoindolinone ring.
- Yield : ~33% for similar quinazolinones.
Challenges :
- Competing side reactions (e.g., deformylation).
- Requires optimization to suppress indole degradation.
Base-Mediated Alkylation and Hydroxylation
A patent describes the synthesis of substituted dihydroisoindolinones using alkylation:
- Reagents : 3-Hydroxyisoindolin-1-one and 2-(1H-indol-3-yl)ethyl bromide.
- Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
- Mechanism : Deprotonation of the hydroxyl group followed by nucleophilic substitution.
- Yield : ~60–70% for analogous alkylations.
Oxidative Coupling of Indole Derivatives
A Journal of Chemical Health Risks study outlines isatin-based condensations:
- Reagents : 5-Chloro-1H-indolin-2,3-dione and 2-(1H-indol-3-yl)ethylmagnesium bromide.
- Conditions : Ethanol with sodium carbonate, refluxed for 24 hours.
- Post-Reaction : Oxidative workup (e.g., H2O2) to introduce the hydroxyl group.
- Yield : ~50–65% for related isatin derivatives.
Comparative Data Table
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like THF, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Bulky substituents like benzylamino or piperazine-ethyl chains improve receptor specificity (e.g., 5-HT1A affinity in Compound 9) .
- Chirality: Enantiomers of hydroxy-substituted isoindolinones (e.g., 3S vs. 3R) exhibit distinct biological activities, as seen in KRAS inhibitor synthesis .
- Scaffold Variations :
Biological Activity
3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a complex structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties, particularly against melanoma and colon cancer. The following sections detail specific studies and findings related to its biological activity.
Anti-Cancer Activity
- Melanoma Inhibition :
-
Colon Cancer Effects :
- Another significant study reported that this compound exerts anti-proliferative effects on colon cancer cells via the STAT1 signaling pathway. Treatment with the compound resulted in decreased tumor growth in xenograft models and reshaped the tumor microenvironment by increasing tumor-infiltrating lymphocytes while decreasing myeloid-derived suppressor cells .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for reducing tumor growth.
- Autophagy Activation : It promotes autophagic processes that can lead to cell death in cancerous cells.
Data Table: Summary of Biological Activities
Case Study 1: Melanoma Treatment
In a controlled experiment involving B16 melanoma cells injected into C57 mice, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The study utilized MTT assays for cell viability and ELISA for apoptosis detection.
Case Study 2: Colon Cancer Dynamics
Another investigation focused on colon cancer cell lines HT-29 and CT26. The compound was shown to inhibit cell proliferation significantly and alter the tumor microenvironment favorably by increasing immune cell infiltration while reducing suppressive immune cells.
Q & A
Basic: What are the optimal synthetic routes for 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one?
Answer:
The synthesis of isoindolinone derivatives typically involves multi-step pathways, such as cyclization, alkylation, or coupling reactions. For example:
- Cyclization : Use ethanol as a solvent under reflux to facilitate ring closure, as demonstrated in similar indole derivatives .
- Catalysis : Optimize yields (e.g., 95%) using acid catalysts like p-toluenesulfonic acid (p-TSA) for indole coupling reactions .
- Purification : Employ column chromatography or recrystallization to isolate the compound, ensuring >95% purity via HPLC .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, indole protons typically appear at δ 6.8–7.5 ppm, while isoindolinone carbonyls resonate near δ 170 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peaks) using EI-MS or ESI-MS .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- In vitro assays : Test receptor binding (e.g., mGluR1 antagonism) using calcium mobilization assays in CHO cells, with IC values as low as 2.3 nM for related compounds .
- Neuroprotection/anti-inflammatory screens : Use cell models (e.g., SH-SY5Y neurons) to evaluate effects on oxidative stress or cytokine inhibition, referencing indole derivatives with neuroprotective properties .
Advanced: How can contradictory data from different synthesis methods be resolved?
Answer:
- Parameter optimization : Compare solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., p-TSA vs. Pd) to identify yield discrepancies .
- By-product analysis : Use LC-MS to detect impurities from incomplete cyclization or side reactions .
- Replicate conditions : Cross-validate results using protocols from high-yield syntheses (e.g., 95% yield in ) .
Advanced: How to structure-activity relationship (SAR) studies for optimizing biological activity?
Answer:
- Substituent variation : Modify the hydroxy or indole-ethyl groups to assess impact on receptor binding. For example, fluorobenzyl substitutions in similar compounds enhanced mGluR1 selectivity .
- Stereochemistry analysis : Evaluate enantiomers via chiral HPLC, as hydroxyl group orientation may affect target engagement .
Advanced: What strategies are effective for mechanistic studies of this compound?
Answer:
- Molecular docking : Use X-ray crystallography or computational models (e.g., AutoDock) to predict binding to mGluR1 or other targets .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects, such as MAPK or PI3K/Akt modulation .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability and brain penetration in rodent models using LC-MS/MS .
- Dose-response correlation : Ensure in vivo doses (e.g., 3–30 mg/kg) align with receptor occupancy levels (73–94%) observed in vitro .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- GHS compliance : Classify based on acute toxicity (Category 4 for oral/dermal/inhalation) and use PPE (gloves, lab coat, goggles) .
- First aid : Flush eyes/skin with water for 15 minutes upon contact and seek medical evaluation .
Advanced: How to troubleshoot conflicting NMR/MS data during characterization?
Answer:
- Isotopic pattern analysis : Verify molecular ion clusters in MS to rule out contamination .
- 2D NMR : Use HSQC or HMBC to resolve overlapping signals, especially for diastereomers .
Advanced: What approaches validate target engagement in complex biological systems?
Answer:
- Receptor occupancy assays : Use radiolabeled ligands (e.g., -CFMTI) in brain homogenates to quantify binding .
- Biomarker monitoring : Measure c-Fos expression in the nucleus accumbens or prefrontal cortex to confirm CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
